2-Methyl-4-nitrosonaphthalen-1-ol
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Overview
Description
“2-Methyl-4-nitrosonaphthalen-1-ol” is a chemical compound with the CAS Number: 1822648-26-9 . It has a molecular weight of 187.2 and its IUPAC name is 2-methyl-4-nitroso-1-naphthol . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO2/c1-7-6-10 (12-14)8-4-2-3-5-9 (8)11 (7)13/h2-6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a melting point of 168-170 degrees Celsius . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications
π-Complex Formation
The interaction between naphthalene derivatives and the nitrosonium cation leads to the formation of π-complexes, which are crucial for understanding chemical reactions that produce binaphthyl derivatives. This interaction demonstrates the significance of 2-Methyl-4-nitrosonaphthalen-1-ol in facilitating complex chemical processes (Borodkin et al., 1993).
Atmospheric Chemistry
Research on atmospheric chemistry highlights the photolysis of nitroarenes, including 2-Methyl-1-Nitronaphthalene, to understand their degradation and impact on air quality. This study is vital for predicting ambient concentrations of nitroarenes and assessing their environmental effects (Arey et al., 1990).
Enzymatic Reduction
The enzymatic reduction of aromatic nitro compounds by liver fractions demonstrates the metabolic pathways of nitroarenes, including the conversion of 2-nitronaphthalene to 2-naphthylamine. This research is crucial for understanding the detoxification processes of harmful compounds in biological systems (Poirier & Weisburger, 1974).
Carcinogenesis
Studies on the carcinogenic potential of nitroarenes reveal the formation of hydrogen peroxide and superoxide anion from active metabolites of naphthylamines, suggesting a role in carcinogenesis. This research highlights the importance of understanding the oxidative stress induced by nitroarenes and their metabolites (Nakayama et al., 1983).
Organic Light Emitting Diodes (OLEDs) and Fluorescent Chemodosimeters
Nitronaphthalenes, including this compound, are explored for their applications in OLEDs and as fluorescent chemodosimeters for detecting metal ions. These studies demonstrate the potential of nitronaphthalenes in advanced materials science, offering insights into their photophysical properties and interactions with biological macromolecules (Yu et al., 2017).
Mechanism of Action
Safety and Hazards
The safety information for “2-Methyl-4-nitrosonaphthalen-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Future Directions
properties
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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